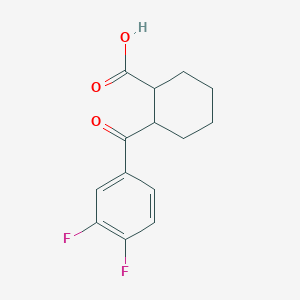
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is a saturated derivative of phenanthrene, characterized by the presence of six hydrogen atoms added to the phenanthrene structure
准备方法
The synthesis of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene under specific conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete saturation of the phenanthrene molecule.
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
化学反应分析
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of phenanthrenequinone derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.
科学研究应用
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory and antioxidant properties.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable and rigid structure.
作用机制
The mechanism of action of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound can also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects.
相似化合物的比较
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which is unsaturated and exhibits different chemical reactivity.
Carnosic Acid: A related compound with antioxidant properties, used in various biological applications.
Napyradiomycins: A group of compounds with similar polycyclic structures, known for their antibacterial activities.
The uniqueness of this compound lies in its saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts.
属性
CAS 编号 |
16804-85-6 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,12,14H,2,4,6,8H2/t12-,14+/m0/s1 |
InChI 键 |
KLOAGCHCLPAICO-GXTWGEPZSA-N |
手性 SMILES |
C1CC[C@@H]2[C@@H](C1)C=CC3=CC=CC=C23 |
规范 SMILES |
C1CCC2C(C1)C=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
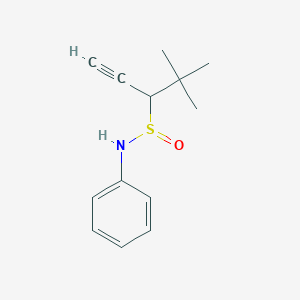
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
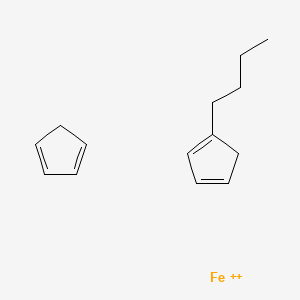
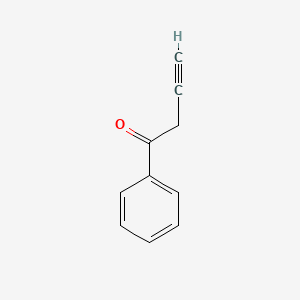
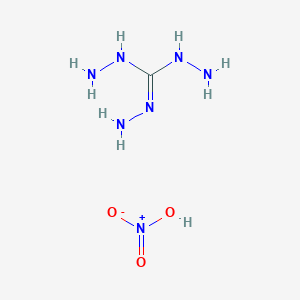
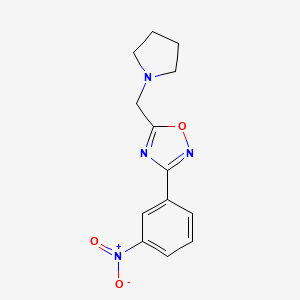
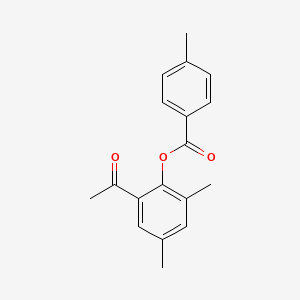

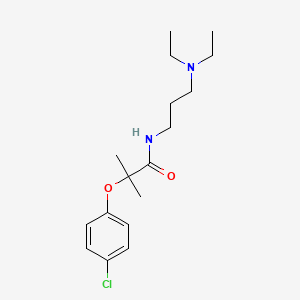
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

